(5-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
Description
(5-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a chloro-substituted derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system recognized for its pharmacological relevance. The compound features a fused bicyclic structure with a hydroxymethyl group at position 2 and a chlorine atom at position 5 (Fig. 1). Its synthesis typically involves the reduction of ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 67625-36-9) using agents like LiAlH₄, analogous to methods described for the 5-methyl analog . The chlorine substituent enhances electrophilicity, making the compound a versatile intermediate for further functionalization.
Properties
IUPAC Name |
(5-chloroimidazo[1,2-a]pyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-4,12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNBPLVYJAUYEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342024-46-8 | |
| Record name | (5-chloroimidazo[1,2-a]pyridin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloroimidazo[1,2-a]pyridin-2-yl)methanol typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage and cyclization . The reaction conditions are generally mild and metal-free, making the process efficient and environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Synthetic Methods and Key Reactivity
The methanol substituent at the 2-position of the imidazo[1,2-a]pyridine core introduces potential for oxidation, substitution, and derivatization. Although direct studies on this compound are sparse, related derivatives highlight key pathways:
Oxidation of the Methanol Group
-
The primary alcohol group (–CH<sub>2</sub>OH) can be oxidized to a carboxylic acid (–COOH) or aldehyde (–CHO) using reagents like pyridinium chlorochromate (PCC) or KMnO<sub>4</sub>. Such transformations are common in imidazo[1,2-a]pyridine chemistry to enhance electrophilicity for further coupling reactions .
Esterification and Etherification
-
The hydroxyl group may undergo esterification with acyl chlorides or anhydrides (e.g., acetic anhydride) to form esters (e.g., –CH<sub>2</sub>OAc), which are intermediates in nucleophilic substitution reactions .
-
Etherification via Williamson synthesis (using alkyl halides and base) is feasible to generate ether-linked derivatives .
Nucleophilic Aromatic Substitution
-
The 5-chloro substituent enables nucleophilic displacement under basic conditions. For example, reaction with amines (e.g., piperidine) could yield 5-amino derivatives, as observed in similar chloroimidazo[1,2-a]pyridines .
Intramolecular Cyclization and Ring Expansion
Imidazo[1,2-a]pyridines with functionalized side chains often undergo cyclization to form polycyclic systems:
For (5-chloroimidazo[1,2-a]pyridin-2-yl)methanol, analogous cyclizations could yield fused tricyclic systems if the methanol group participates in hydrogen bonding or acts as a leaving group .
Cross-Coupling Reactions
The chloro substituent at position 5 enables transition-metal-catalyzed cross-coupling:
Buchwald–Hartwig Amination
-
Palladium catalysts (e.g., Pd(OAc)<sub>2</sub>) with ligands like XPhos facilitate coupling with aryl/alkyl amines to form 5-amino derivatives .
Suzuki–Miyaura Coupling
-
Reaction with aryl boronic acids under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis could replace the chloro group with aryl moieties .
Biological Activity and Derivatization
While direct data on this compound’s bioactivity are unavailable, structurally related imidazo[1,2-a]pyridines show:
-
Anticancer activity : Derivatives with halogen substituents exhibit IC<sub>50</sub> values in the micromolar range against colon cancer cells .
-
Antimicrobial potential : Peptidomimetic derivatives demonstrate weak antibacterial effects .
Stability and Handling Considerations
Scientific Research Applications
Medicinal Chemistry
(5-Chloroimidazo[1,2-a]pyridin-2-yl)methanol has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its applications in medicinal chemistry include:
- Anticancer Activity : Research has demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit inhibitory effects on various cancer cell lines. For instance, compounds related to this structure have shown promise in targeting c-KIT mutations prevalent in gastrointestinal stromal tumors (GISTs) . The ability to inhibit these mutations positions this compound as a potential candidate for targeted cancer therapies.
- CFTR Potentiation : In studies focused on cystic fibrosis, compounds similar to this compound have been evaluated for their ability to enhance the function of the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for ion transport in epithelial cells . This suggests a role in treating cystic fibrosis through modulation of ion channel activity.
The biological activity of this compound is under investigation for several mechanisms:
- Enzyme Inhibition : Its structure allows it to interact with various enzymes, potentially inhibiting their activity. This feature is critical in drug design where enzyme modulation can lead to therapeutic effects.
- Cell Cycle Regulation : Studies have indicated that compounds with similar structures can induce cell cycle arrest and apoptosis in cancer cells. For example, specific derivatives have been shown to alter protein levels associated with cell cycle progression and apoptosis pathways .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (5-Chloroimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with kinases or other signaling molecules, modulating cellular processes such as proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Imidazo[1,2-a]pyridin-2-yl Methanol Derivatives
| Compound Name | Substituent Position | Substituent Type | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|---|
| (5-Chloroimidazo[1,2-a]pyridin-2-yl)methanol | 5 | Cl | C₈H₇ClN₂O | 198.61 | Not explicitly listed |
| (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol | 6 | Cl | C₈H₇ClN₂O | 198.61 | 1039416-36-8 |
| (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol | 6 | Br | C₈H₇BrN₂O | 243.06 | 136117-71-0 |
| (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol | 5 | CH₃ | C₉H₁₀N₂O | 162.19 | 942-74-5 |
| (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol | 7 | CH₃ | C₉H₁₀N₂O | 162.19 | 1216294-32-4 |
Key Observations :
- Substituent Position : The 5-chloro derivative (target compound) differs from 6- or 7-substituted analogs in electronic distribution and steric effects. For example, the 5-chloro group in the fused ring system may influence π-π stacking interactions in crystal structures compared to 6-substituted derivatives .
- Halogen vs. Alkyl Groups : Chlorine (electronegative) and bromine (larger atomic radius) enhance electrophilicity, whereas methyl groups introduce steric bulk. The 5-chloro derivative is more reactive toward nucleophilic substitution than its methylated counterparts .
Key Observations :
- The 5-methyl analog’s synthesis achieved 67% yield after recrystallization, suggesting similar efficiencies for chloro derivatives under optimized conditions .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Compound | Melting Point (K) | Solubility (Polar Solvents) | Hydrogen Bonding Patterns |
|---|---|---|---|
| (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol | 413 | Moderate in ethanol | O–H···N1 and C–H···O interactions |
| This compound | Not reported | Likely higher than methyl | Enhanced Cl···H interactions |
| (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol | Not reported | Lower than chloro | Br···H and O–H···N interactions |
Key Observations :
- The 5-methyl derivative’s crystal structure reveals perpendicular orientation of the hydroxymethyl group relative to the fused ring system, stabilized by O–H···N1 hydrogen bonds . Chloro substitution may alter this geometry due to Cl’s electronegativity.
- Bromo analogs exhibit lower solubility in polar solvents compared to chloro derivatives, attributed to bromine’s hydrophobic character .
Biological Activity
(5-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound is characterized by its imidazo[1,2-a]pyridine core structure, which is known for its pharmacological relevance. The presence of the chloro group and hydroxymethyl moiety contributes to its unique chemical reactivity and biological interactions.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, a compound structurally related to it was evaluated for its effects on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. In one study, the compound induced a G2/M phase block in HCC827 cells, leading to a significant reduction in cell viability with an IC50 value of approximately 1.98 μM against human normal cells (MRC-5) compared to cancerous cells .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | HCC827 | 1.98 | G2/M phase arrest |
| Related Compound | MRC-5 | >20 | Low antiproliferative activity |
Cholinesterase Inhibition
The compound has also been investigated for its potential as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Research indicates that imidazo[1,2-a]pyridine derivatives can exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The structure of this compound suggests it may also interact with these enzymes, although specific IC50 values for this compound are yet to be published .
Table 2: Cholinesterase Inhibition Data
| Compound Type | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| Imidazo[1,2-a]pyridine Derivatives | 79 | 65 |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Cell Cycle Regulation : The compound has been shown to interfere with the cell cycle by inducing a G2/M phase arrest in cancer cells. This effect is likely mediated through the downregulation of cyclins and cyclin-dependent kinases .
- Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of programmed cell death .
Case Studies and Research Findings
In a recent study focusing on imidazo[1,2-a]pyridine derivatives, compounds similar to this compound were synthesized and evaluated for their anticancer properties. These studies highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .
Q & A
Q. What are the standard synthetic routes for (5-Chloroimidazo[1,2-a]pyridin-2-yl)methanol?
The compound is typically synthesized via a two-step process:
- Step 1 : Condensation of 2-amino-5-chloropyridine with ethyl bromopyruvate in methanol under reflux, yielding ethyl-5-chloroimidazo[1,2-a]pyridine-2-carboxylate.
- Step 2 : Reduction of the ester group using LiAlH₄ or NaBH₄ in methanol to produce the methanol derivative. This method achieves yields of ~60–67% after purification via silica gel chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C-NMR : To confirm the imidazo[1,2-a]pyridine scaffold and substituent positions (e.g., chloro and hydroxymethyl groups).
- FT-IR : To identify functional groups (e.g., O–H stretch at ~3200–3600 cm⁻¹).
- HRMS : For precise molecular weight validation.
- Melting Point Analysis : To assess purity (e.g., reported m.p. ~413 K for analogs) .
Q. How is chromatographic purification optimized for this compound?
Silica gel column chromatography with dichloromethane/methanol (95:5) is effective. For polar impurities, gradient elution (increasing methanol content) improves separation. Recrystallization from ethanol yields high-purity crystals .
Advanced Research Questions
Q. How do hydrogen bonding and π-π interactions influence the crystal structure?
X-ray crystallography reveals that the hydroxymethyl group forms O–H···N hydrogen bonds, creating inversion dimers (R₂²(10) motifs). π-π stacking between imidazo[1,2-a]pyridine rings (centroid distances: 3.48–3.72 Å) stabilizes the 3D lattice. These interactions are critical for predicting solubility and solid-state reactivity .
Q. What strategies improve regioselectivity in halogenated imidazo[1,2-a]pyridine synthesis?
Substituent-directed lithiation or microwave-assisted reactions enhance regiocontrol. For example, using 2-amino-5-chloropyridine as a starting material directs electrophilic substitution to the C2 position. Microwave irradiation (e.g., 100°C, 30 min) reduces side reactions, improving yields by ~15% compared to conventional heating .
Q. How can conflicting spectral or crystallographic data be resolved?
Discrepancies in melting points or NMR shifts often arise from polymorphic forms or solvent effects. For example:
- Polymorphs : Recrystallization in different solvents (e.g., ethanol vs. acetonitrile) may yield distinct crystal forms.
- Dynamic NMR : Variable-temperature ¹H-NMR can detect rotational barriers in flexible substituents. Cross-validation with single-crystal XRD (e.g., SHELX refinement) is recommended .
Q. What role do non-covalent interactions play in biological activity?
Imidazo[1,2-a]pyridine derivatives exhibit bioactivity via π-π stacking with aromatic residues (e.g., in enzyme active sites). The hydroxymethyl group’s hydrogen-bonding capacity enhances binding to targets like kinases or GPCRs. Computational modeling (e.g., Hirshfeld surface analysis) quantifies these interactions for structure-activity relationship (SAR) studies .
Methodological Considerations
- Crystallography : Use SHELXL for refinement, with H atoms treated as riding models. R-factors < 0.05 indicate high accuracy .
- Microwave Synthesis : Optimize irradiation time (2–4 h) and solvent (diglyme) to prevent decomposition .
- Data Reproducibility : Report θ angles (2.9–28.7°) and Rint values (< 0.02) for XRD to ensure structural reliability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
